molecular formula C9H18O3 B125341 Isopropyl 2-hydroxy-4-methylpentanoate CAS No. 156276-25-4

Isopropyl 2-hydroxy-4-methylpentanoate

Cat. No.: B125341
CAS No.: 156276-25-4
M. Wt: 174.24 g/mol
InChI Key: VQIAGTIGPQKFBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 2-hydroxy-4-methylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-4-methylpentanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production scale .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Isopropyl 2-hydroxy-4-methylpentanoate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of isopropyl 2-hydroxy-4-methylpentanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for esterases, enzymes that hydrolyze ester bonds, leading to the release of 2-hydroxy-4-methylpentanoic acid and isopropanol . This interaction can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Properties

IUPAC Name

propan-2-yl 2-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-6(2)5-8(10)9(11)12-7(3)4/h6-8,10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIAGTIGPQKFBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462592
Record name DL-Leucic Acid Isopropyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156276-25-4
Record name DL-Leucic Acid Isopropyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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